molecular formula C18H11ClF3NO2 B11944244 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide CAS No. 618400-57-0

5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

Cat. No.: B11944244
CAS No.: 618400-57-0
M. Wt: 365.7 g/mol
InChI Key: SUUAJCNPOPXZAR-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the 2-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the N-(3-(trifluoromethyl)phenyl) group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation could lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: The compound may exhibit various biological activities, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Polymer Science: Applications in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-N-phenylfuran-2-carboxamide
  • 5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide may confer unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.

Properties

CAS No.

618400-57-0

Molecular Formula

C18H11ClF3NO2

Molecular Weight

365.7 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11ClF3NO2/c19-14-7-2-1-6-13(14)15-8-9-16(25-15)17(24)23-12-5-3-4-11(10-12)18(20,21)22/h1-10H,(H,23,24)

InChI Key

SUUAJCNPOPXZAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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